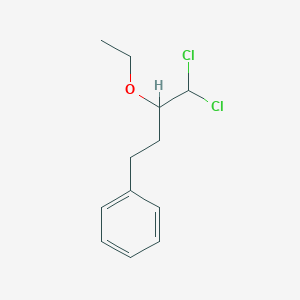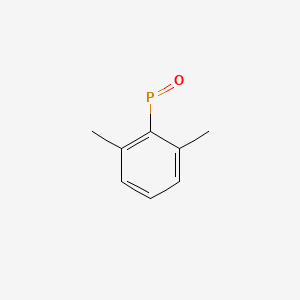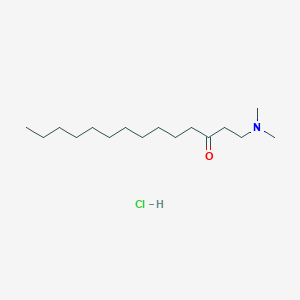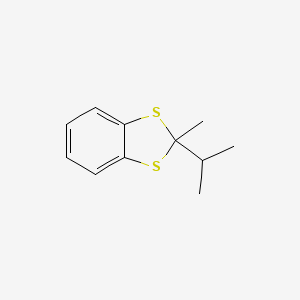
(4,4-Dichloro-3-ethoxybutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dichloro-3-ethoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a 4,4-dichloro-3-ethoxybutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dichloro-3-ethoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4,4-dichloro-3-ethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dichloro-3-ethoxybutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation Reactions: The benzylic position can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced benzene derivatives.
Applications De Recherche Scientifique
(4,4-Dichloro-3-ethoxybutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4,4-Dichloro-3-ethoxybutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of benzenonium intermediates, which are stabilized by resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-3-ethoxybutyl)benzene
- (4,4-Dichlorobutyl)benzene
- (3-Ethoxybutyl)benzene
Uniqueness
(4,4-Dichloro-3-ethoxybutyl)benzene is unique due to the presence of both chloro and ethoxy substituents on the butyl chain, which imparts distinct chemical reactivity and physical properties compared to its analogs .
Conclusion
This compound is a compound with diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and properties make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
88223-44-3 |
|---|---|
Formule moléculaire |
C12H16Cl2O |
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
(4,4-dichloro-3-ethoxybutyl)benzene |
InChI |
InChI=1S/C12H16Cl2O/c1-2-15-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
Clé InChI |
NNMHXRMFCSLMEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC1=CC=CC=C1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)





![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)


